Cas no 54092-73-8 (1,2,3,4-Tetrahydro-11-methylchrysene)

1,2,3,4-Tetrahydro-11-methylchrysene is a stable, aromatic hydrocarbon derivative with unique structural properties. Its cyclic structure and substitution pattern confer significant advantages in various chemical applications, including as a precursor in the synthesis of complex organic molecules. The compound's thermal stability and resistance to oxidation make it suitable for use in high-temperature reactions and as a building block in the creation of specialized materials.
1,2,3,4-Tetrahydro-11-methylchrysene structure
54092-73-8 structure
Product Name:1,2,3,4-Tetrahydro-11-methylchrysene
CAS No:54092-73-8
MF:C19H18
MW:246.346225261688
CID:355549
Update Time:2025-07-16

1,2,3,4-Tetrahydro-11-methylchrysene Chemical and Physical Properties

Names and Identifiers

    • Chrysene, 1,2,3,4-tetrahydro-11-methyl-
    • 1,2,3,4-Tetrahydro-11-methylchrysene
    • Inchi: 1S/C19H18/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2,5-6,9-12H,3-4,7-8H2,1H3
    • InChI Key: LKQNYFKWDJCYHQ-UHFFFAOYSA-N
    • SMILES: C12C3C=CC4C=CC=CC=4C=3C(C)=CC=1CCCC2

Computed Properties

  • Exact Mass: 246.14094

Experimental Properties

  • PSA: 0

1,2,3,4-Tetrahydro-11-methylchrysene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T310010-25mg
1,2,3,4-Tetrahydro-11-methylchrysene
54092-73-8
25mg
$ 224.00 2023-09-06
TRC
T310010-250mg
1,2,3,4-Tetrahydro-11-methylchrysene
54092-73-8
250mg
$ 1694.00 2023-09-06

Additional information on 1,2,3,4-Tetrahydro-11-methylchrysene

Chrysene, 1,2,3,4-tetrahydro-11-methyl- (CAS No. 54092-73-8): A Comprehensive Overview

Chrysene, 1,2,3,4-tetrahydro-11-methyl- (CAS No. 54092-73-8) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, plays a crucial role in various scientific applications, including drug development and material science. The CAS number 54092-73-8 serves as a unique identifier, ensuring precise classification and differentiation within the vast landscape of chemical compounds.

The molecular structure of Chrysene, 1,2,3,4-tetrahydro-11-methyl-, consists of a fused ring system with a methyl group at the 11-position and tetrahydro substitutions on the 1,2,3,4 positions. This structural configuration imparts distinct electronic and steric properties to the molecule, making it a valuable candidate for synthetic chemistry and pharmacological studies. The tetrahydro modifications introduce hydrogen atoms that alter the compound's reactivity and potential biological interactions.

Recent advancements in computational chemistry have enabled researchers to delve deeper into the mechanistic aspects of Chrysene derivatives. Molecular modeling studies suggest that Chrysene, 1,2,3,4-tetrahydro-11-methyl-, exhibits notable binding affinity with various biological targets. This has sparked interest in its potential as a lead compound for developing novel therapeutic agents. For instance, preliminary in silico simulations indicate that this compound may interact with enzymes involved in metabolic pathways relevant to neurological disorders.

In the realm of material science, Chrysene derivatives have been explored for their applications in organic electronics. The conjugated system of the PAH backbone facilitates charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have reported significant improvements in device performance when incorporating Chrysene-based molecules into these systems. The 1,2,3,4-tetrahydro substitution further enhances stability and efficiency by reducing structural rigidity while maintaining electronic conductivity.

The synthesis of Chrysene derivatives presents both challenges and opportunities for chemists. Traditional methods often involve multi-step reactions that require careful optimization to achieve high yields and purity. However, recent innovations in catalytic processes have streamlined these synthetic routes. Transition metal-catalyzed reactions now offer efficient pathways for constructing complex PAH frameworks. Such advancements not only accelerate research but also open doors for exploring novel derivatives with tailored properties.

Biologically speaking, Chrysene derivatives have been studied for their potential pharmacological effects. While some PAHs are known for their carcinogenic properties due to their ability to intercalate DNA and cause mutations, modifications such as those seen in Chrysene analogs can mitigate these risks while retaining biological activity. For example, certain derivatives have shown promise in preclinical trials as inhibitors of kinases implicated in cancer progression. The methyl group at position 11 plays a pivotal role in modulating these effects by influencing both solubility and binding affinity.

The environmental impact of PAHs is another critical area of investigation. While Chrysene itself is not classified as a hazardous substance under current regulations (CAS No. 54092-73-8 does not fall under hazardous material categories), its persistence in the environment necessitates careful handling and disposal protocols. Researchers are actively developing green chemistry approaches to minimize environmental footprint during synthesis and application processes. These efforts align with global initiatives aimed at sustainable chemical manufacturing.

Future directions in Chrysene research are likely to focus on expanding its utility across multiple domains. In drug discovery,Chrysene derivatives could serve as scaffolds for designing next-generation therapeutics targeting complex diseases such as Alzheimer's and Parkinson's syndromes. Meanwhile,material scientists continue to explore their role in next-generation electronics where flexibility meets performance without compromising on efficiency or longevity.

In conclusion,Chrysene, 1,2,3,4-tetrahydro-11-methyl-(CAS No., 54092,73,8) stands out as a versatile compound with far-reaching implications across chemistry,pharmacology,and materials science Its unique structure combined with emerging research findings positions it at forefront innovation making it indispensable tool scientific exploration

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